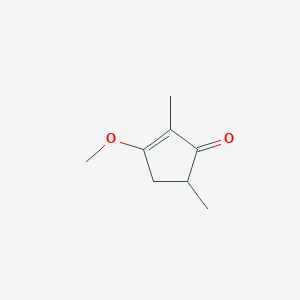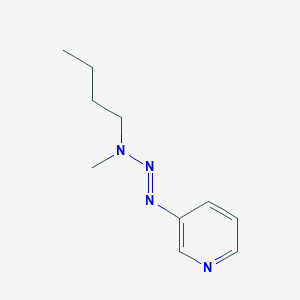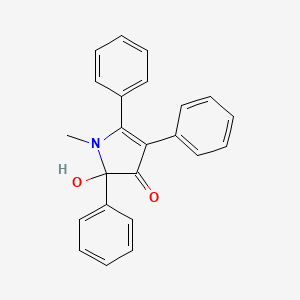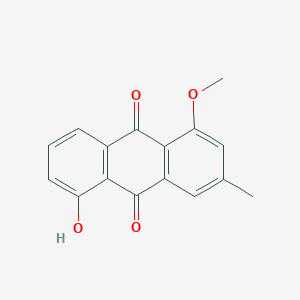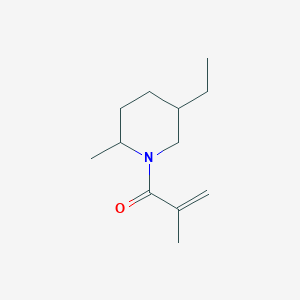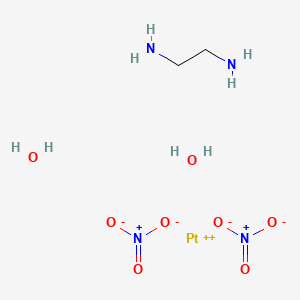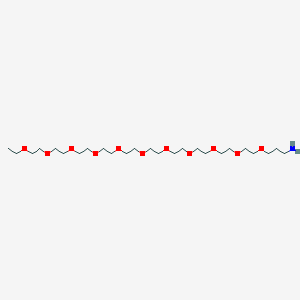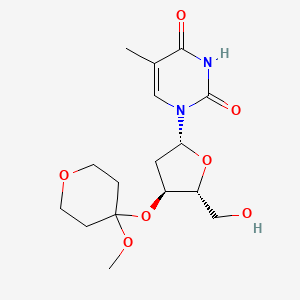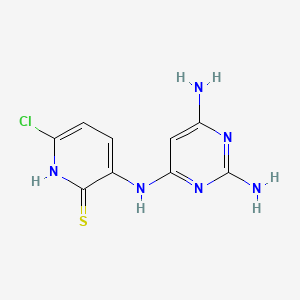
2(1H)-Pyridinethione, 6-chloro-3-((2,6-diamino-4-pyrimidinyl)amino)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2(1H)-Pyridinethione, 6-chloro-3-((2,6-diamino-4-pyrimidinyl)amino)- is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features a pyridinethione ring with a chlorine atom and an amino-substituted pyrimidine group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyridinethione, 6-chloro-3-((2,6-diamino-4-pyrimidinyl)amino)- typically involves multi-step organic reactions. The process may start with the preparation of the pyridinethione ring, followed by chlorination and subsequent attachment of the amino-substituted pyrimidine group. Common reagents used in these reactions include chlorinating agents, amines, and various catalysts to facilitate the reactions under controlled conditions.
Industrial Production Methods
Industrial production of such compounds often involves large-scale chemical reactors where the reactions are carried out under optimized conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a usable form.
化学反応の分析
Types of Reactions
2(1H)-Pyridinethione, 6-chloro-3-((2,6-diamino-4-pyrimidinyl)amino)- can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different oxidation states.
Reduction: Reduction reactions can lead to the removal of oxygen or the addition of hydrogen.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
科学的研究の応用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: May serve as a probe or inhibitor in biochemical studies.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism by which 2(1H)-Pyridinethione, 6-chloro-3-((2,6-diamino-4-pyrimidinyl)amino)- exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in biological pathways. The exact mechanism would depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
2(1H)-Pyridinethione, 6-chloro-3-((2,6-diamino-4-pyrimidinyl)amino)-: Unique due to its specific substitution pattern.
Other Pyridinethione Derivatives: Similar structure but different substituents.
Pyrimidine Derivatives: Compounds with variations in the pyrimidine ring.
Uniqueness
The uniqueness of 2(1H)-Pyridinethione, 6-chloro-3-((2,6-diamino-4-pyrimidinyl)amino)- lies in its specific combination of functional groups and ring structures, which may confer distinct chemical and biological properties.
特性
CAS番号 |
42362-28-7 |
|---|---|
分子式 |
C9H9ClN6S |
分子量 |
268.73 g/mol |
IUPAC名 |
6-chloro-3-[(2,6-diaminopyrimidin-4-yl)amino]-1H-pyridine-2-thione |
InChI |
InChI=1S/C9H9ClN6S/c10-5-2-1-4(8(17)14-5)13-7-3-6(11)15-9(12)16-7/h1-3H,(H,14,17)(H5,11,12,13,15,16) |
InChIキー |
AGXZTJYNSINJPZ-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=S)NC(=C1)Cl)NC2=NC(=NC(=C2)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


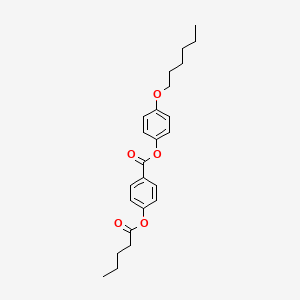
![1,4-Benzenedicarbonitrile, 2-[(4-methylphenyl)thio]-](/img/structure/B14656654.png)
![S-methyl N-[amino(methylsulfanyl)methylidene]carbamothioate](/img/structure/B14656661.png)

![[1,2,4]Triazolo[4,3-b][1,2,4,5]tetrazine-3(5H)-thione](/img/structure/B14656676.png)
